Cathestatin C
Description
Properties
Molecular Formula |
C18H25N3O6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-(5-aminopentylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C18H25N3O6/c19-8-2-1-3-9-20-16(23)13(10-11-4-6-12(22)7-5-11)21-17(24)14-15(27-14)18(25)26/h4-7,13-15,22H,1-3,8-10,19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |
InChI Key |
VZJCKILHZOQLQT-KKUMJFAQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCCCCCN)NC(=O)C2C(O2)C(=O)O)O |
Synonyms |
cathestatin C epoxysuccinyl-tyrosyl-cadaverine |
Origin of Product |
United States |
Chemical Reactions Analysis
2.1. Inhibition of Cysteine Proteases
Cathestatin C primarily functions as an inhibitor of cysteine proteases, a class of enzymes that catalyze the hydrolysis of peptide bonds in proteins. The inhibition mechanism involves the formation of a stable complex between this compound and the active site of the cysteine protease.
-
Reaction Mechanism : The reaction can be summarized as follows:
This interaction prevents the protease from cleaving its substrate, effectively regulating protein degradation pathways.
2.2. Role in Inflammation and Immune Response
This compound has been shown to modulate inflammatory responses by inhibiting specific proteases involved in immune cell activation and migration.
-
Example Reaction : In the context of inflammation, this compound inhibits cathepsin S, which is involved in the processing of pro-inflammatory cytokines.
This inhibition reduces the production of inflammatory mediators, highlighting this compound's role in controlling inflammation.
2.3. Interaction with Extracellular Matrix Proteins
This compound also interacts with extracellular matrix components, influencing tissue remodeling and repair processes.
-
Chemical Reaction : The binding of this compound to matrix metalloproteinases (MMPs) is a notable example:
This complex formation inhibits MMP activity, which is crucial for maintaining tissue integrity during wound healing.
3.1. Structural Insights
Recent studies have provided structural insights into how this compound interacts with cysteine proteases. X-ray crystallography has revealed that the reactive site of this compound fits into the active site of cysteine proteases, demonstrating a lock-and-key mechanism.
3.2. Kinetic Studies
Kinetic analyses indicate that this compound exhibits high affinity for cysteine proteases, with dissociation constants (Kd) in the nanomolar range. This suggests that even low concentrations of this compound can effectively inhibit proteolytic activity.
3.3. Clinical Implications
Elevated levels of this compound have been associated with various pathological conditions, including neurodegenerative diseases and cancer. Research indicates that monitoring this compound levels may serve as a biomarker for disease progression and therapeutic efficacy.
Data Table: Chemical Reactions Involving this compound
Q & A
Q. How can researchers validate the clinical relevance of this compound findings from cell-line models?
- Use patient-derived xenografts (PDX) or organoids to mimic tumor microenvironments. Correlate in vitro efficacy with clinical biomarkers (e.g., serum cytokine levels). Partner with clinical researchers to access retrospective patient data, ensuring compliance with GDPR/HIPAA regulations .
Tables
Q. Table 1: Common Methodological Pitfalls and Solutions in this compound Research
Q. Table 2: Key Statistical Tests for this compound Data Analysis
| Data Type | Recommended Test | Evidence |
|---|---|---|
| Dose-response curves | Nonlinear regression (Prism, R) | |
| Multi-group comparisons | ANOVA with Tukey’s correction | |
| Time-series | Mixed-effects models (lme4 in R) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
